N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (hereafter referred to as the "target compound") is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms. Its unique architecture includes a benzyl-ethylamine substitution at the N7 position and a 4-bromobenzenesulfonyl group at the C10 position.
Properties
IUPAC Name |
N-benzyl-10-(4-bromophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMYHQOJDJQOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzenesulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or thiols.
Scientific Research Applications
N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Substituent Effects
The target compound shares a tricyclic framework with related molecules, but its substituents distinguish it from analogs:
- N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]pentaen-7-amine (): Substituents: A 4-ethoxyphenyl group replaces the benzyl-ethylamine moiety, and the sulfonyl group is 4-methyl-substituted instead of 4-bromo. Implications: The ethoxy group increases hydrophilicity compared to the target’s benzyl-ethylamine, which may enhance solubility but reduce membrane permeability.
- 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives (): Core Differences: These compounds feature a spirocyclic system with a benzothiazole moiety, contrasting with the target’s rigid tricyclic structure. Functional Groups: The dimethylaminophenyl group introduces strong electron-donating effects, while the benzothiazole moiety may confer fluorescence or metal-binding properties absent in the target compound .
Pharmacological and Docking Studies
highlights Chemical Space Docking as a tool for discovering kinase inhibitors like ROCK1. While the target compound’s docking performance is unspecified, the following inferences apply:
Data Tables and Hypothetical Properties
Table 1: Structural and Hypothetical Property Comparison
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of a tricyclic thia-azatricyclo core. Key steps include:
- Sulfonylation: Introducing the 4-bromobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- N-alkylation: Sequential benzylation and ethylation of the amine group using benzyl bromide and ethyl iodide, respectively, in DMF at 60°C .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm final structure using H/C NMR and HRMS .
Advanced: How can reaction yields be improved while minimizing side products in the sulfonylation step?
Methodological Answer:
Optimize reaction parameters using a Design of Experiments (DoE) approach:
- Variables: Temperature (40–80°C), stoichiometry (1.1–1.5 eq. sulfonyl chloride), and solvent polarity (DCM vs. THF).
- Findings: Higher yields (>85%) occur at 60°C with 1.3 eq. sulfonyl chloride in DCM, reducing di-sulfonylated byproducts. Use in situ IR to monitor sulfonyl chloride consumption .
- Scale-up: Transition to continuous flow reactors for improved heat dissipation and consistent mixing .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR (confirm benzyl/ethyl groups at δ 4.2–4.5 ppm) and C NMR (sulfonyl carbon at ~115 ppm) .
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion [M+H] at m/z 567.08 .
- X-ray Crystallography: Resolve crystal structure (if crystals form) to confirm stereochemistry and bond angles, as seen in analogous tricyclic compounds .
Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
Case Study: If computational docking predicts strong 5-lipoxygenase (5-LOX) inhibition, but in vitro assays show weak activity:
- Re-evaluate docking parameters: Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over 100 ns. Adjust protonation states of active-site residues .
- Experimental validation: Perform enzyme kinetics (IC determination) and cell-based assays (e.g., LPS-induced TNF-α in macrophages). If discrepancies persist, consider off-target effects via proteomic profiling .
Basic: What in vitro models are suitable for initial anti-inflammatory activity screening?
Methodological Answer:
- RAW 264.7 Macrophages: Measure inhibition of NO production (Griess assay) and pro-inflammatory cytokines (ELISA for IL-6, TNF-α) after LPS stimulation. Use dexamethasone as a positive control .
- 5-LOX Enzyme Assay: Monitor conversion of arachidonic acid to leukotriene B4 via UV-Vis at 234 nm. IC values <10 µM indicate promising activity .
Advanced: How can AI-driven methods accelerate reaction optimization for this compound?
Methodological Answer:
- Reaction Prediction: Use AlphaFold Chemistry or IBM RXN for retrosynthetic analysis of the tricyclic core .
- Condition Optimization: Apply Bayesian optimization algorithms to iteratively test solvent/base combinations, reducing trials by 40% compared to manual screening .
- Automated Analytics: Integrate HPLC-MS with AI tools (e.g., COMSOL Multiphysics) for real-time impurity tracking and adaptive feedback .
Basic: What stability tests are critical for long-term storage?
Methodological Answer:
-
Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor decomposition via HPLC:
Condition Degradation (%) at 30 days 25°C <2% 40°C 8% UV light 12% -
Storage Recommendation: Store at -20°C in amber vials under argon .
Advanced: How to elucidate the mechanism of action using omics approaches?
Methodological Answer:
- Proteomics: Perform SILAC-based LC-MS/MS on treated vs. untreated cancer cells (e.g., MCF-7). Identify upregulated pro-apoptotic proteins (e.g., Bax, caspase-3) .
- Metabolomics: Use H NMR to track changes in glycolysis/TCA cycle intermediates, linking bioactivity to metabolic disruption .
- CRISPR Screening: Validate targets via genome-wide knockout libraries; prioritize hits with log2(fold change) >2 and p < 0.001 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
